Cas no 101236-51-5 (4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-)
101236-51-5 structure
Product Name:4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-
CAS番号:101236-51-5
MF:C30H36O7
メガワット:508.602649688721
CID:156290
PubChem ID:180948
Update Time:2024-11-04
4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)- 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-
- Kushenol M
- 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexenyl]-,(2R,3R)- (9CI)
- 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-[5-methyl-2-(1-methylethenyl)-4-hexenyl]-,[2R-[2a,3b,8(R*)]]-
- (2R,3R)-2-(2,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-(5-methyl-2-(1-methylethenyl)-4- hexenyl)-, (2R-(2alpha,3beta,8(R*)))-
- 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one
- (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
- HY-N8094
- 101236-51-5
- DTXSID20906015
- FS-7686
- CS-0139941
- AKOS040761960
- (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-(5-methyl-2-(1-methylethenyl)-4-hexenyl)-, (2R-(2alpha,3beta,8(R*)))-
- DA-54705
- (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-((2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
-
- インチ: 1S/C30H36O7/c1-15(2)7-9-18(17(5)6)13-22-25(33)21(11-8-16(3)4)26(34)24-27(35)28(36)30(37-29(22)24)20-12-10-19(31)14-23(20)32/h7-8,10,12,14,18,28,30-34,36H,5,9,11,13H2,1-4,6H3/t18-,28+,30-/m1/s1
- InChIKey: AMIPWEKLJVRITL-XRRXVPKJSA-N
- ほほえんだ: O1[C@H](C2C=CC(=CC=2O)O)[C@H](C(C2C(=C(C/C=C(\C)/C)C(=C(C1=2)C[C@H](C(=C)C)C/C=C(\C)/C)O)O)=O)O
計算された属性
- せいみつぶんしりょう: 508.246
- どういたいしつりょう: 508.246
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 37
- 回転可能化学結合数: 8
- 複雑さ: 871
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127A^2
- 疎水性パラメータ計算基準値(XlogP): 7.2
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.246±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 737.7°Cat760mmHg
- フラッシュポイント: 240.1°C
- 屈折率: 1.618
- ようかいど: Insuluble (4.2E-4 g/L) (25 ºC),
4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)- 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4400-10 mg |
Kushenol M |
101236-51-5 | 10mg |
¥4914.00 | 2022-04-26 | ||
| Biosynth | BEA23651-1 mg |
Kushenol M |
101236-51-5 | 1mg |
$130.00 | 2023-01-05 | ||
| Biosynth | BEA23651-5 mg |
Kushenol M |
101236-51-5 | 5mg |
$422.50 | 2023-01-05 | ||
| Biosynth | BEA23651-10 mg |
Kushenol M |
101236-51-5 | 10mg |
$676.00 | 2023-01-05 | ||
| Biosynth | BEA23651-25 mg |
Kushenol M |
101236-51-5 | 25mg |
$1,267.50 | 2023-01-05 | ||
| Biosynth | BEA23651-50 mg |
Kushenol M |
101236-51-5 | 50mg |
$2,028.00 | 2023-01-05 | ||
| TargetMol Chemicals | TN4400-10 mg |
Kushenol M |
101236-51-5 | 98% | 10mg |
¥ 4,914 | 2023-07-11 | |
| TargetMol Chemicals | TN4400-10mg |
Kushenol M |
101236-51-5 | 10mg |
¥ 4914 | 2024-07-20 | ||
| A2B Chem LLC | AE28419-5mg |
Kushenol M |
101236-51-5 | 96.5% | 5mg |
$719.00 | 2024-04-20 |
4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)- 関連文献
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
101236-51-5 (4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-) 関連製品
- 97938-30-2(Sophoraflavanone G)
- 99217-63-7(Kushenol A)
- 102490-65-3(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3S)-)
- 101236-50-4(Kushenol L)
- 101236-49-1(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-8-[(2R)-5-hydroxy-5-methyl-2-(1-methylethenyl)hexyl]-5-methoxy-,(2R,3S)-)
- 97938-31-3(Leachianone A)
- 34981-26-5(Kurarinone)
- 87440-56-0((2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one)
- 99119-69-4(Kushenol I)
- 270249-38-2((2S)-2'-methoxykurarinone)
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